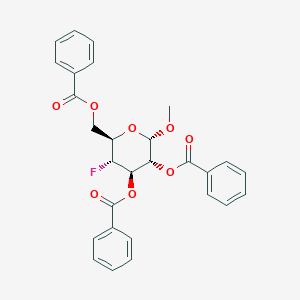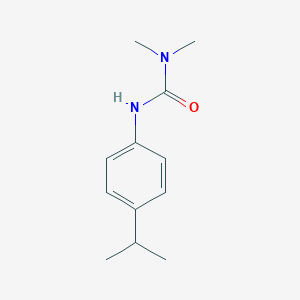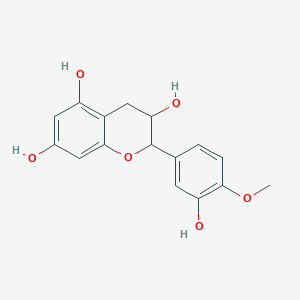![molecular formula C12H10F3NOS B030318 {4-メチル-2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-5-イル}メタノール CAS No. 317318-96-0](/img/structure/B30318.png)
{4-メチル-2-[4-(トリフルオロメチル)フェニル]-1,3-チアゾール-5-イル}メタノール
概要
説明
Synthesis Analysis
The synthesis of compounds similar to "{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol" often involves multi-step chemical reactions that carefully introduce functional groups to build the desired molecular architecture. Studies on related molecules have shown the use of techniques such as condensation reactions, use of Grignard reagents, and specific solvent effects to control the synthesis process and achieve high yields.
Molecular Structure Analysis
The molecular structure of this compound, as with related molecules, has been determined using methods like X-ray diffraction and spectroscopic techniques (NMR, IR, MS). These studies provide insights into the arrangement of atoms, bond lengths, angles, and the overall three-dimensional conformation of the molecule.
Chemical Reactions and Properties
This compound, due to its functional groups and molecular structure, participates in a variety of chemical reactions. These reactions can include nucleophilic substitution, condensation, and reactions involving the methanol group. Its reactivity is influenced by the presence of the trifluoromethyl and thiazole groups, which can affect electron density and steric hindrance.
Physical Properties Analysis
Compounds with similar structures have been found to exhibit specific physical properties, such as melting points, boiling points, and solubilities in various solvents. These properties are significantly influenced by the molecular structure, particularly the presence of fluorine atoms and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties of "{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol" include its acidity, basicity, and reactivity towards various reagents. The electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the methanol group play a critical role in determining its chemical behavior in different environments.
- Spectroscopic and structural analysis of thiadiazole and thiazole derivatives, indicating the effects of substituents on molecular aggregation and chemical properties (Matwijczuk et al., 2016), (Shahana & Yardily, 2020).
- Synthesis and crystal structure of related compounds, showcasing the diversity of molecular frameworks and the importance of structural characterization (Cao et al., 2010), (Dong & Huo, 2009).
科学的研究の応用
抗菌活性
この化合物は、有望な抗菌活性を示した新しいヒドラゾンの合成に使用されてきました . これらのヒドラゾンは、4-メチル-2-(4-(トリフルオロメチル)フェニル)チアゾール-5-カルボヒドラジドと、異なる置換基を持つベンズアルデヒドを反応させることで合成されました . 得られた化合物は、中程度から良好な増殖阻害活性を示しました .
抗酸化特性
この化合物は、抗酸化特性を示したヒドラゾンの合成にも使用されてきました . 抗酸化特性は、2,2-ジフェニル-1-ピクリルヒドラジドアッセイを使用して試験されました .
抗真菌活性
この化合物を含むチアゾール誘導体は、抗真菌特性を持つことが報告されています . それらはさまざまな真菌株に対して試験されており、有意な増殖阻害を示しています .
抗炎症特性
チアゾール誘導体は、抗炎症特性を持つことが報告されています . この化合物は、新しい抗炎症薬の開発に使用される可能性があります .
中枢性炎症の調節
Safety and Hazards
将来の方向性
Trifluoromethylpyridines and their derivatives, which share some structural similarities with “{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol”, are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
作用機序
Target of Action
The primary target of the compound 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound acts as an agonist to the PPAR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, causing various cellular responses .
Biochemical Pathways
The activation of PPARs by the compound affects various biochemical pathways. One of the significant pathways influenced is the central inflammation pathway . The compound’s action on this pathway helps regulate inflammation within the central nervous system, which can be beneficial in treating conditions related to inflammation .
Pharmacokinetics
It is known that the compound demonstrates high plasma exposure after single administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The activation of PPARs by the compound leads to the regulation of gene expression, which in turn influences various cellular functions. Specifically, the compound plays a crucial role in the regulation of central inflammation . By controlling inflammation within the central nervous system, the compound can potentially be used to manage conditions related to inflammation .
特性
IUPAC Name |
[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,17H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHCYQHVWYXBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382398 | |
| Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317318-96-0 | |
| Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

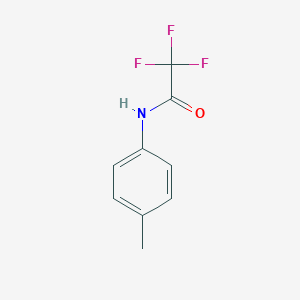
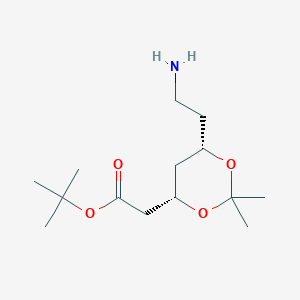
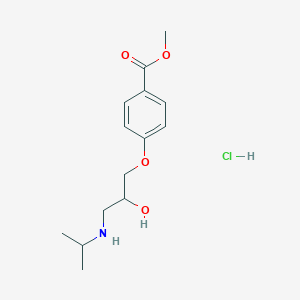

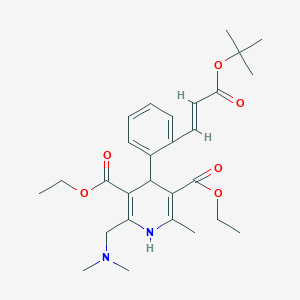
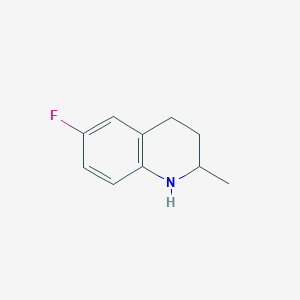

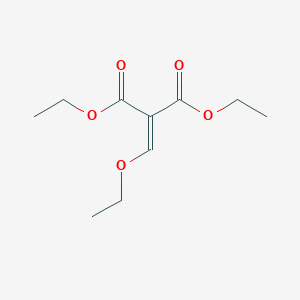
![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)
